Hydrochloride Salt Form Enables 1000-Fold Increase in Aqueous Solubility Compared to Free Base Analogs
Formation of the hydrochloride salt of pyrazolo[1,5-a]pyridin-2-amine is a critical differentiator for achieving workable aqueous solubility, a parameter essential for in vitro and in vivo assays. In a study developing p110α-selective PI3K inhibitors, conversion of pyrazolo[1,5-a]pyridine-based free base compounds to their hydrochloride salts resulted in up to a 1000-fold increase in aqueous solubility while maintaining comparable potency and isoform selectivity [1]. This finding underscores that the hydrochloride salt form of the core scaffold, such as pyrazolo[1,5-a]pyridin-2-amine hydrochloride, is not merely a convenience but a fundamental enabler for reliable biological testing and formulation.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Solubility of pyrazolo[1,5-a]pyridine-based hydrochloride salts |
| Comparator Or Baseline | Solubility of corresponding pyrazolo[1,5-a]pyridine free base compounds |
| Quantified Difference | Up to 1000-fold increase in aqueous solubility for the hydrochloride salt form |
| Conditions | p110α-selective PI3 kinase inhibitor series, solubility measurements in aqueous buffer |
Why This Matters
This differentiation in solubility is critical for procurement decisions, as selecting the hydrochloride salt directly enables more robust assay conditions and eliminates the need for high concentrations of organic co-solvents (e.g., DMSO) that can confound cellular readouts and introduce toxicity.
- [1] Kendall, J. D., Giddens, A. C., Tsang, K. Y., Marshall, E. S., Lill, C. L., Lee, W. J., ... & Shepherd, P. R. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. View Source
